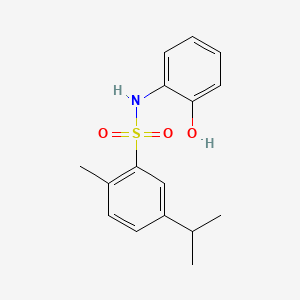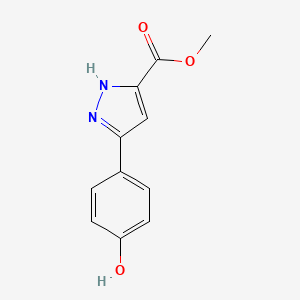
3-(4-ヒドロキシフェニル)-1H-ピラゾール-5-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is a root exudate that functions as a nitrification inhibitor and as a modulator of the root system architecture by inhibiting primary root elongation and promoting lateral root formation . It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .
Chemical Reactions Analysis
Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is known to modulate the expression of phenylpropanoid metabolism-related genes in perilla roots and leaves. In addition to modulating carbon/nitrogen metabolism, many genes involved in phenylpropanoid metabolism were also modulated by Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate .科学的研究の応用
窒素固定阻害
“3-(4-ヒドロキシフェニル)-1H-ピラゾール-5-カルボン酸メチル” (MHPP) は、窒素固定阻害剤として機能する根分泌物です {svg_1} {svg_2}. 土壌中の硝化作用を抑制することにより、窒素の損失を抑制します。硝化作用は、アンモニア酸化細菌によって媒介されるプロセスです {svg_3} {svg_4}.
根系アーキテクチャの調節
MHPP は、根系アーキテクチャ(RSA)も調節します {svg_5} {svg_6}. 主根の伸長を阻害し、側根の形成を促進します {svg_7} {svg_8}.
オーキシンシグナルへの干渉
MHPP は、NO/ROS 経路を介してオーキシンシグナルに干渉します {svg_9}. オーキシン生合成をアップレギュレートし、オーキシンキャリアの発現を変化させ、オーキシン/インドール-3-酢酸ファミリーの転写抑制因子の分解を促進することにより、オーキシンの発現とシグナル伝達のレベルを高めます {svg_10}.
一酸化窒素と活性酸素種の誘導
MHPP は、一酸化窒素(NO)の産生を誘導し、根の先端での活性酸素種(ROS)の蓄積を促進します {svg_11}. NO または ROS の蓄積を抑制すると、主根の伸長に対する MHPP の阻害効果が軽減されます {svg_12}.
植物の生育と二次代謝産物の蓄積の調節
MHPP は、代謝変化を誘導することにより、植物の生育と二次代謝産物の蓄積を調節します {svg_13}. シソの苗では、主根の成長を抑制しますが、側根の形成を著しく誘導します {svg_14}.
G タンパク質共役受容体 40 アゴニストの調製
MHPP は、潜在的な抗糖尿病薬として、強力で経口投与可能なG タンパク質共役受容体 40 アゴニストを調製するために使用できます {svg_15}.
タンパク質への糖の酵素的結合
MHPP は、タンパク質への糖の酵素的結合に使用できます {svg_16}.
シソ植物の薬用成分の改善
MHPP は、シソ植物の薬用成分の含有量を改善します {svg_17}. MHPP の適用は、薬用植物の栽培のための有用な戦略となりえます {svg_18}.
作用機序
Target of Action
Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate, also known as MHPP, primarily targets the Macrophage Migration Inhibitory Factor (MIF) . MIF is a pro-inflammatory cytokine that plays a crucial role in the immune response and inflammation.
Mode of Action
MHPP interacts with its target, MIF, to inhibit its function . .
Biochemical Pathways
MHPP is known to modulate the nitrification process in soil . Nitrification is a crucial part of the nitrogen cycle, where ammonia is oxidized to nitrite and then to nitrate. By inhibiting this process, MHPP reduces nitrogen loss in the soil, thereby improving nitrogen use efficiency .
Pharmacokinetics
It’s known that the compound’s action is influenced by the presence of ammonium ions in the environment .
Result of Action
MHPP has been found to modulate plant growth and root system architecture (RSA) by inhibiting primary root elongation and promoting lateral root formation . It also induces metabolic changes in plants, leading to differential accumulation of secondary metabolites .
Action Environment
The action of MHPP is influenced by environmental factors such as soil pH and clay content . For instance, MHPP showed different levels of nitrification inhibition in acidic and calcareous soils . Furthermore, the presence of ammonium ions in the environment is necessary for MHPP’s action .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit primary root elongation and promote lateral root formation . This compound induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .
Cellular Effects
Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been found to induce nitric oxide (NO) production, which promotes reactive oxygen species (ROS) accumulation in root tips . Suppressing the accumulation of NO or ROS alleviates the inhibitory effect of this compound on primary root elongation .
Molecular Mechanism
At the molecular level, Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It modulates the root system architecture via the NO/ROS-mediated auxin response pathway .
Temporal Effects in Laboratory Settings
The effects of Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate change over time in laboratory settings. It significantly induces the accumulation of glucosinolates in roots, suggesting the diverse functions of this compound in modulating plant growth, development, and stress tolerance .
Metabolic Pathways
Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is involved in various metabolic pathways. It modulates the growth and metabolism of leaves and roots in distinct pathways . The genes involved in the phenylpropanoid metabolism pathway show opposite expression patterns between the roots and leaves, resulting in the differential accumulation of secondary metabolites in the roots and leaves .
特性
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)10-6-9(12-13-10)7-2-4-8(14)5-3-7/h2-6,14H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJXOFPMZYYNNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-dichloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604262.png)
![2-ethoxy-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B604264.png)
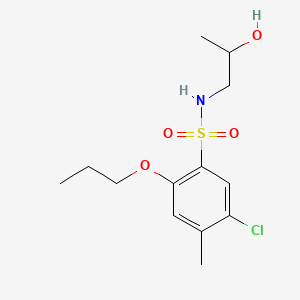

![N-[1-(hydroxymethyl)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B604268.png)
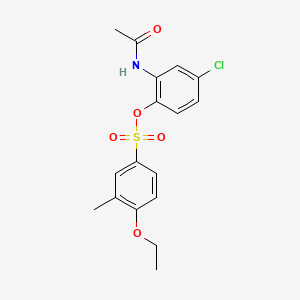


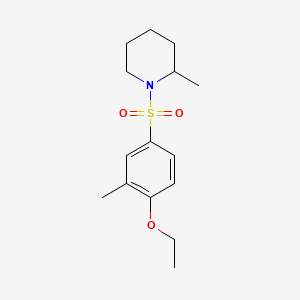
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604276.png)
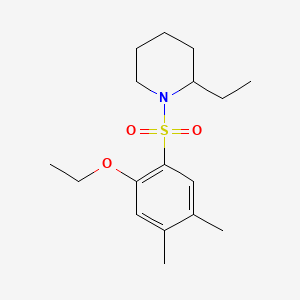
![1-Acetyl-4-[(3,4-dipropoxyphenyl)sulfonyl]piperazine](/img/structure/B604279.png)
![2-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604281.png)
